Uracil 20
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H33N5O7 |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
N-[3-[1-[[(3S)-2-hydroxy-5-oxooxolan-3-yl]carbamoyl]cyclopropyl]-2,4-dioxo-1-propan-2-ylpyrimidin-5-yl]-2-methyl-4-(naphthalen-2-ylamino)benzamide |
InChI |
InChI=1S/C33H33N5O7/c1-18(2)37-17-26(29(41)38(32(37)44)33(12-13-33)31(43)36-25-16-27(39)45-30(25)42)35-28(40)24-11-10-22(14-19(24)3)34-23-9-8-20-6-4-5-7-21(20)15-23/h4-11,14-15,17-18,25,30,34,42H,12-13,16H2,1-3H3,(H,35,40)(H,36,43)/t25-,30?/m0/s1 |
InChI Key |
BTGMTHBOODBMHN-SUHMBNCMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)N[C@H]6CC(=O)OC6O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)NC6CC(=O)OC6O)C(C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Uracil
Methodologies for the De Novo Synthesis of Uracil (B121893).
De novo pyrimidine (B1678525) synthesis is a crucial biochemical pathway that constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine. This energy-intensive process is tightly regulated to meet cellular demands for nucleotides. creative-proteomics.comunacademy.com The pathway involves a series of enzymatic steps. The initial rate-limiting step is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which converts glutamine, CO₂, and ATP into carbamoyl phosphate. creative-proteomics.com Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, followed by cyclization to produce dihydroorotate (B8406146). creative-proteomics.com Dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to form orotic acid. creative-proteomics.com Orotic acid is subsequently converted to orotidine (B106555) monophosphate (OMP), and finally, OMP decarboxylase catalyzes the removal of a carboxyl group to yield uridine (B1682114) monophosphate (UMP), the first pyrimidine nucleotide formed in this pathway. creative-proteomics.commicrobenotes.com
Beyond the biological pathway, chemical methods for the de novo synthesis of uracil have also been developed. One approach involves the reaction of ethyl cyanoacetate (B8463686) and thiocarbamide in the presence of sodium acetate (B1210297). researchgate.net Another method describes a one-pot synthesis of uracil from ethyl formate (B1220265) and ethyl acetate under mild conditions, offering advantages in terms of cost, ease of operation, and improved yield, potentially suitable for industrial production. chemicalbook.com Oxidative synthesis from β-dicarbonyl compounds and their analogs, such as malic acid or maleic acid, followed by dehydration and cyclization under the action of oleum, is also a known methodology. chemicalbook.com
Targeted Synthesis of Uracil Analogues and Modified Nucleobases.
The synthesis of uracil analogues and modified nucleobases is a significant area of research, driven by the desire to create compounds with altered biological activities or physical properties. These modifications often involve the regioselective functionalization of the uracil ring system and the incorporation of heteroatoms and specific substituents. acs.org
Regioselective Functionalization of the Uracil Ring System.
Regioselective functionalization of the uracil ring system is crucial for synthesizing specific uracil derivatives with desired properties. The uracil ring has several positions where modifications can be introduced, primarily at the C-5 and C-6 positions, as well as the nitrogen atoms (N-1 and N-3). researchgate.net
Methods for regioselective functionalization include transition metal cross-coupling reactions, palladium-catalyzed C-H arylation reactions, and cross-dehydrogenative coupling. researchgate.net For instance, the arylation at the C5 position of the uracil ring can be achieved through various coupling reactions like the Suzuki coupling reaction. researchgate.net A novel route for the synthesis of 4,5-difunctionalized uracils utilizes a chemo- and regioselective bromine/magnesium exchange reaction on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines. nih.gov This method has been applied in the synthesis of pharmaceutically relevant compounds. nih.govacs.org Palladium-catalyzed carbonylation of α-chloroketones in the presence of isocyanates and amines offers a regioselective multicomponent approach to synthesize uracil derivatives with high structural variability. researchgate.net
Incorporation of Heteroatoms and Specific Substituents.
Incorporating heteroatoms and specific substituents into the uracil ring system allows for fine-tuning the chemical and biological properties of uracil derivatives. Common modifications include the introduction of halogens (e.g., fluorine, chlorine, bromine, iodine), alkyl groups, nitro groups, amino groups, and various heterocyclic systems. bohrium.comscirp.orggoogle.com
For example, 5-fluorouracil (B62378) is a well-known uracil analogue used in chemotherapy. nih.gov The introduction of a nitro group at the C-5 position (5-nitrouracil) has been investigated, with studies suggesting it can influence base pairing. uwo.ca The functionalization of the uracil core with groups like –NCHN(CH₃)₂, –CH₃, –Cl, S, –NH₂, and –CH₂–COOH can impact stability, solubility, and biological activity, such as antibacterial properties. bohrium.com Heterocyclic rings can be attached to the C-6 atom of the uracil ring using building blocks like 6-aminouracil, leading to compounds with potential anticancer activity. scirp.org Nucleophilic substitution at the sp2 carbon of bromoisoxazoline has also been used to create novel uracil-based scaffolds incorporating heteroatoms. nih.gov
Synthesis of Uracil-Containing Oligonucleotides and Polyribouridylates.
The synthesis of oligonucleotides and polyribouridylates containing uracil is fundamental for studying RNA function, developing RNA-based therapeutics, and creating molecular tools. These biopolymers can be synthesized through chemical or enzymatic methods.
Phosphoramidite (B1245037) Chemistry and Solid-Phase Synthesis Techniques.
Phosphoramidite chemistry, primarily implemented as solid-phase synthesis, is the gold standard for the chemical synthesis of oligonucleotides, including those containing uracil. danaher.comwikipedia.orgbeilstein-journals.org This method allows for the rapid and inexpensive creation of custom-made oligonucleotides with defined sequences. wikipedia.org The synthesis typically proceeds in cycles, adding one nucleotide at a time in the 3' to 5' direction. danaher.comumich.edu
The process involves the sequential coupling of phosphoramidite building blocks, derived from protected nucleosides (including uridine for RNA or deoxyuridine for DNA), to a growing oligonucleotide chain anchored to a solid support. danaher.comwikipedia.orgumich.edu Solid supports can be polymer-based or glass-based materials. danaher.com Each cycle involves detritylation to free the 5'-hydroxyl group, coupling with the activated phosphoramidite, capping of unreacted sites, and oxidation to stabilize the phosphite (B83602) linkage. danaher.comumich.edu While traditionally performed on solid phase, synthesis on soluble supports has also been explored to combine advantages of both solution and solid-phase methods, particularly for larger scale synthesis. beilstein-journals.org The phosphoramidite approach, using protected phosphoramidite derivatives, has been crucial for enabling automated oligonucleotide synthesis, allowing for the production of longer sequences more quickly. danaher.comwikipedia.org
Enzymatic Synthesis of Uracil-Containing Biopolymers.
Enzymatic synthesis provides an alternative approach for generating uracil-containing biopolymers, particularly nucleic acids. Polymerases can incorporate modified nucleotides, including those based on uracil, into growing DNA or RNA strands. acs.org This method is valuable for creating modified oligonucleotides and DNA for applications in bioanalysis and chemical biology. acs.org
Enzymatic methods can be used for the de novo assembly of nucleic acids, building polymers one monomer at a time without a template sequence. google.com Uracil-DNA glycosylase (UDG) is an enzyme that specifically excises uracil from DNA, a process crucial for DNA repair but also utilized in molecular biotechnology for controlled cleavage of uracil-containing DNA. tum.de Enzymatic synthesis can also be used to incorporate modified uracil nucleotides with specific functionalities, such as photocleavable groups, into DNA. rsc.org Furthermore, automated methods for scalable, parallelized enzymatic biopolymer synthesis using microfluidic devices are being developed, which can utilize uracil and modified uracil variants as building blocks. google.com
Molecular Interactions and Biochemical Roles of Uracil Containing Structures
Enzymatic Recognition and Processing of Uracil (B121893) in Nucleic Acids
The presence of uracil in DNA is typically a result of cytosine deamination or misincorporation of dUMP during replication, events that necessitate enzymatic intervention to prevent mutagenesis. researchgate.net In RNA, uracil's interactions are central to its metabolism and processing.
Uracil-DNA glycosylases (UDGs) are a superfamily of enzymes that initiate the base excision repair (BER) pathway by recognizing and excising uracil from DNA. researchgate.netnih.gov This superfamily is classified into at least six families based on substrate specificity and sequence homology. nih.govnih.gov
The catalytic mechanism for many UDGs, particularly those in Family 1, involves a 'pinch-push-pull' strategy. The enzyme scans the DNA for uracil, compresses the DNA backbone, and flips the uracil base out of the helix and into a specific active site pocket. nih.gov The cleavage of the N-glycosidic bond then proceeds in a stepwise, dissociative manner, forming an oxocarbenium ion and a uracilate anion intermediate, which is then resolved by a water molecule. bohrium.com A key aspect of this catalysis is the significant contribution of the substrate itself, where the positioning of phosphate (B84403) groups helps to stabilize the transition state. bohrium.com
Family 1 (UNGs): These are the most extensively studied and are highly efficient. nih.gov They excise uracil from both single-stranded (ssDNA) and double-stranded DNA (dsDNA), with a preference for ssDNA and U:G mismatches over U:A pairs. nih.gov
Family 2 (MUG/TDG): These enzymes are mismatch-specific, primarily acting on U:G mispairs in dsDNA with weak or no activity on U:A pairs. nih.govebi.ac.uk They recognize the widowed guanine (B1146940) on the complementary strand rather than focusing solely on the uracil base. nih.gov This allows for a broader substrate specificity, including the ability to excise thymine (B56734) from T:G mismatches. nih.govebi.ac.uk
Family 3 (SMUGs): Found in higher eukaryotes, these enzymes also have a broad specificity. nih.gov
Family 4 and 6: These families contain an iron-sulfur cluster. nih.gov Family 4 enzymes can remove uracil from both dsDNA and ssDNA. nih.gov
Family 5 (UDGb): This family demonstrates particularly broad specificity, acting as a uracil, hypoxanthine, and xanthine (B1682287) DNA glycosylase. nih.gov This allows it to repair damage from both cytosine and adenine (B156593) deamination. nih.gov
| UDG Family | Primary Substrates | DNA Context | Key Characteristics |
|---|---|---|---|
| Family 1 (UNG) | Uracil | ssDNA > dsDNA (U:G > U:A) | Highly efficient and specific for uracil. nih.gov |
| Family 2 (MUG/TDG) | Uracil, Thymine | dsDNA (U:G, T:G mismatches) | Mismatch-specific; recognizes the widowed guanine. nih.govnih.gov |
| Family 3 (SMUG1) | Uracil, 5-hydroxymethyluracil (B14597) | ssDNA and dsDNA | Broad specificity; may act as a backup for UNG. researchgate.net |
| Family 5 (UDGb) | Uracil, Hypoxanthine, Xanthine | dsDNA and ssDNA | Very broad specificity for deaminated bases. nih.gov |
In contrast to its role as a lesion in DNA, uracil is a standard component of RNA, where its interactions are fundamental to structure and function. Uracil's ability to form non-canonical base pairs, most notably the G·U wobble pair, is crucial for the tertiary structure of RNA molecules, including ribosomal RNA (rRNA) and transfer RNA (tRNA). aacrjournals.orgoup.com The G·U wobble pair is thermodynamically stable and nearly isomorphic to Watson-Crick pairs, allowing it to be incorporated into helical regions. aacrjournals.org However, it presents a unique pattern of hydrogen bond donors and acceptors in the major and minor grooves, creating distinct recognition surfaces for proteins and other ligands. aacrjournals.orgfrontiersin.org For instance, in the ribosome's decoding center, the geometry of the codon-anticodon helix is strictly controlled, and a G·U pair at the first position is forced into a conformation that mimics a canonical pair due to steric clashes with 16S rRNA. nih.gov This illustrates how the ribosomal environment modulates uracil's interactions to ensure translational fidelity.
The structural similarity of various compounds to uracil allows them to act as modulators, often inhibitors, of enzymes involved in nucleotide metabolism. This is a cornerstone of chemotherapy. 5-Fluorouracil (B62378) (5-FU), a uracil analog, is a widely used anticancer drug. nih.gov Its metabolites inhibit thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, thereby disrupting DNA replication in rapidly dividing cancer cells. aacrjournals.orgnih.govnih.gov The sensitivity of cancer cells to 5-FU has been correlated with the expression levels of TS. aacrjournals.orgnih.gov Numerous other uracil derivatives have been synthesized and evaluated as potential enzyme inhibitors for various therapeutic purposes.
| Uracil Derivative | Target Enzyme/Process | Reported Activity (IC50) | Cell Line/System |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 0.8 to 43.0 µM | Colon Cancer Cell Lines aacrjournals.org |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 1.00 to 39.81 µmol/L | Esophageal Squamous Cell Carcinoma Lines nih.gov |
| C-5-heteroaryl uracil derivative | Antiproliferative | 7.8 µM | HeLa Cervical Cancer Cells nih.gov |
| C-5-alkynyluracil derivative | Antiproliferative | 3.0 µM | HeLa Cervical Cancer Cells nih.gov |
| Aurintricarboxylic acid (ATA) | Human Uracil-DNA Glycosylase (UDG) | ~700 nM | Purified Enzyme escholarship.org |
Non-Covalent Interactions of Uracil and its Derivatives
The structure and function of nucleic acids are heavily dependent on non-covalent interactions, including hydrogen bonding and base stacking. Uracil participates in a rich variety of these interactions, extending beyond the canonical Watson-Crick pairing with adenine.
While the uracil-adenine (U-A) pair, formed by two hydrogen bonds, is the canonical interaction in RNA, uracil can form stable, non-canonical pairs with other bases, including itself. wikipedia.org These alternative pairings are crucial for the complex three-dimensional folds of functional RNAs.
G·U Wobble Pair: This is the most common non-canonical pair, where guanine and uracil form two hydrogen bonds. aacrjournals.orgresearchgate.net This pairing is thermodynamically stable but results in a different glycosidic bond angle compared to Watson-Crick pairs, creating a distinct local geometry. aacrjournals.org The G·U pair exposes unique functional groups in the major and minor grooves, which can be recognized by proteins or serve as binding sites for metal ions. aacrjournals.orgfrontiersin.org
Hoogsteen and Reverse Hoogsteen Pairs: In Hoogsteen base pairing, the purine (B94841) base (adenine or guanine) adopts a syn conformation relative to the sugar, utilizing a different face for hydrogen bonding with uracil compared to the standard Watson-Crick face. wikipedia.org For instance, an A·U Hoogsteen pair involves the N7 and N6 atoms of adenine. wikipedia.org These non-canonical geometries are found in various RNA structures and can be involved in forming triple helices or other complex motifs. wikipedia.org
U·U Mismatches: Uracil can also form hydrogen-bonded pairs with itself. These U·U pairs are often found in the internal loops of RNA duplexes and can adopt various geometries, sometimes stabilized by water molecules or interactions with the sugar-phosphate backbone. oup.com
| Pairing Type | Interacting Bases | Key Hydrogen Bonds | Structural Significance |
|---|---|---|---|
| Watson-Crick | Uracil - Adenine | U(N3-H)···A(N1), U(O2)···A(N6-H) | Primary pairing in RNA double helices. wikipedia.org |
| G·U Wobble | Uracil - Guanine | U(O2)···G(N1-H), U(N3-H)···G(O6) | Common in RNA secondary structure, tRNA anticodons. aacrjournals.orgresearchgate.net |
| Hoogsteen | Uracil - Adenine (syn) | U(N3-H)···A(N7), U(O2)···A(N6-H) | Contributes to tertiary structures and triple helices. wikipedia.org |
| U·U Mismatch | Uracil - Uracil | Variable (e.g., U(N3-H)···U(O4), U(N3-H)···U(O2)) | Found in internal loops and bulges of RNA. oup.com |
Base stacking refers to the non-covalent interactions between the planar surfaces of adjacent nucleobases, which contribute significantly to the stability of nucleic acid duplexes. nih.gov These interactions are a complex mix of electrostatic and dispersion forces. The thermodynamics of stacking are sequence-dependent. For instance, the stacking of a G·U pair next to a non-canonical pair is generally more stable than adjacent G·G pairs, likely due to reduced electrostatic repulsion. oup.com Studies on tandem mismatches, such as two consecutive U·U pairs, have provided detailed thermodynamic parameters, revealing that these motifs can have a wide range of stabilities depending on the closing base pairs. nih.govacs.orgresearchgate.net The free energy cost of these tandem loops varies, indicating that the local sequence context is a critical determinant of duplex stability. acs.orgresearchgate.net
| Tandem Mismatch (5'-3' / 3'-5') | Closing Pairs | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
|---|---|---|---|---|
| UU/UC | G-C / A-U | 0.9 | -12.7 | -43.7 |
| GU/UA | G-C / A-U | 1.1 | -15.0 | -51.8 |
| UC/AU | G-C / A-U | 1.9 | -10.1 | -38.6 |
| AU/UA | G-C / A-U | 1.8 | -9.1 | -35.0 |
| AU/UC | G-C / A-U | 1.9 | -8.6 | -33.8 |
*Data adapted from studies on RNA duplexes with tandem mismatches. acs.orgresearchgate.net Note that values can vary based on experimental conditions and the specific oligonucleotide sequence.
Molecular Recognition of Uracil-Rich RNA Sequences by Proteins
The interaction between proteins and RNA is a fundamental process in molecular biology, governing many aspects of gene regulation. A significant class of these interactions involves the recognition of RNA sequences enriched with uracil. These uracil-rich regions, often found in the 3' untranslated regions (3' UTRs) of messenger RNAs (mRNAs), serve as critical cis-regulatory elements. Proteins that bind to these sequences, often called AU-binding proteins (AUBPs), can profoundly influence the stability, translation, and localization of the target mRNA. duke.edu
Several proteins have been identified that specifically recognize and bind to U-rich or AU-rich elements (AREs). duke.edu For instance, Human antigen R (HuR) is a well-characterized protein that binds to AREs, typically leading to the stabilization of the target mRNA. duke.edunih.gov Conversely, other proteins like tristetraprolin (TTP) and butyrate (B1204436) response factors (BRF1 and BRF2) also bind to AREs but promote mRNA degradation. duke.edu The specific cellular context and the combination of proteins binding to an RNA molecule determine its ultimate fate. In Escherichia coli, cold shock proteins CspE and CspC have been shown to interact specifically with model U-rich RNAs. nih.gov Furthermore, UV cross-linking analyses have identified cellular proteins, such as the polypyrimidine tract-binding protein (p58) and a 35 kDa protein (p35), that specifically bind to the poly(U) tract within the 3' UTR of the hepatitis C virus RNA genome, likely playing a role in regulating viral replication or translation. nih.gov
Structural Basis of Oligo(U) Binding Motifs
The specific recognition of oligo(U) or U-rich sequences is mediated by conserved structural domains within RNA-binding proteins. These domains, often referred to as motifs, adopt specific three-dimensional structures that create pockets and surfaces complementary to the RNA target. buffalo.edu
One of the most common RNA-binding domains is the RNA Recognition Motif (RRM) . rcptm.com Crystal structures of the RRM domains from proteins like HuD and HuR in complex with AREs have provided detailed insights into this recognition process. nih.govduke.edu These structures reveal that the RRM domain uses its β-sheet surface as the primary binding platform. nih.gov Specific pockets on this surface accommodate the uracil bases. nih.govduke.edu For example, in the HuD protein, two base recognition pockets have been identified that interact with RNA bases using residues from conserved ribonucleoprotein motifs. duke.edu The binding can be highly specific; studies with HuD show a strong preference for uracil at certain positions within the binding site. duke.edu The RRM domain of HuR also shows a preference for uracil in specific binding pockets, although some pockets can accommodate adenine as well, allowing for the recognition of both U-rich and AU-rich sequences. nih.govrcptm.com
Another important motif with specificity for oligo(U) tracts is the Sm domain . This motif is found in Sm and Like-Sm (LSm) proteins, which are crucial components of the spliceosome. nih.gov These proteins assemble into heteroheptameric ring-like structures that bind to the oligo(U) tracts of small nuclear RNAs (snRNAs), such as the U6 snRNA. This binding is essential for the biogenesis and stability of the snRNAs. The composite RNA binding site formed by the assembled Sm/LSm protein complex displays a high specificity for oligo(U) stretches. nih.gov
The table below summarizes key structural motifs and the proteins in which they are found, along with their specific RNA targets.
| Protein Motif | Example Proteins | RNA Target Specificity | Key Structural Features |
| RNA Recognition Motif (RRM) | HuD, HuR, Polypyrimidine tract-binding protein | AU-rich elements, U-rich sequences | Four-stranded β-sheet forms the primary binding surface with specific pockets for base recognition. nih.govduke.edunih.gov |
| Sm Domain | Sm proteins, Like-Sm (LSm) proteins | Oligo(U) tracts in snRNAs | Form a heteroheptameric ring structure that creates a composite binding site for oligo(U). nih.gov |
| C3H Zinc Finger | Tristetraprolin (TTP), Butyrate Response Factors (BRF1, BRF2) | AU-rich elements | Tandem zinc fingers recognize specific RNA sequences. duke.edu |
Functional Implications of Polyuridylation in RNA Regulation
Polyuridylation is a post-transcriptional modification involving the addition of a chain of uridine (B1682114) nucleotides (a poly(U) tail) to the 3' end of an RNA molecule. nih.govwikipedia.org This process is catalyzed by enzymes known as terminal uridylyl transferases (TUTases) or poly(U) polymerases. oup.comnih.gov Far from being a minor modification, polyuridylation has emerged as a critical and evolutionarily conserved mechanism in eukaryotes that profoundly impacts RNA fate. wikipedia.org
One of the primary functions of polyuridylation is to trigger RNA degradation . nih.gov For many mRNAs, including replication-dependent histone mRNAs which lack a poly(A) tail, the addition of a poly(U) tail serves as a signal for decay. wikipedia.orgnih.gov This oligo-U tail can be recognized by downstream factors like the LSM1-7 complex, which then recruits the machinery for decapping and subsequent degradation of the mRNA body. mdpi.com This process adds a layer of complexity to mRNA decay pathways, functioning alongside or in some cases independently of the more canonical deadenylation-dependent decay. nih.gov
Polyuridylation also plays a crucial, albeit complex, role in the biogenesis of microRNAs (miRNAs) . nih.govnih.gov The effect of uridylation can be dual-natured, depending on the length of the added tail. The addition of a single uridine (monouridylation) to certain precursor miRNAs (pre-miRNAs), such as those in the let-7 family, can actually promote their processing by the enzyme Dicer, leading to the production of the mature, functional miRNA. nih.govfrontiersin.orgnih.gov In contrast, the addition of a longer oligo(U) tail (oligouridylation), often facilitated by the protein LIN28A, blocks Dicer processing and targets the pre-miRNA for degradation by the exonuclease DIS3L2. nih.govfrontiersin.org This dual function allows for precise control over the levels of specific miRNAs, which are themselves key regulators of gene expression. frontiersin.orgnih.gov
Beyond these roles, polyuridylation is also involved in the maturation and stability of other RNA species. For example, the U6 snRNA, a critical component of the spliceosome, requires oligo-uridylation by the TUTase TUT1 for its maturation and recycling during mRNA splicing. nih.govfrontiersin.org
The functional outcomes of polyuridylation are diverse and context-dependent, as summarized in the table below.
| RNA Target | Uridylation Type | Key Enzyme(s) | Functional Outcome |
| Histone mRNAs | Polyuridylation | ZCCHC11 (TUTase) | Promotes mRNA degradation. nih.govresearchgate.net |
| Polyadenylated mRNAs | Oligouridylation (on shortened poly(A) tails) | TUT4, TUT7 | Triggers mRNA degradation via LSM1-7 complex binding. mdpi.com |
| Group II pre-miRNAs (e.g., pre-let-7) | Monouridylation | TUT4, TUT7, TUT2 | Promotes processing by Dicer, leading to mature miRNA. nih.govnih.gov |
| Pre-let-7 (in presence of LIN28A) | Oligouridylation | TUT4, TUT7 | Blocks Dicer processing and targets pre-miRNA for degradation. nih.govfrontiersin.org |
| U6 snRNA | Oligouridylation | TUT1 | Essential for maturation and recycling during splicing. nih.govfrontiersin.org |
Structure Activity Relationships and Molecular Mechanism of Uracil Based Bioactive Compounds
Structure-Activity Analysis of Uracil (B121893) Derivatives as Enzyme Inhibitors.
The structural versatility of the uracil scaffold allows for modifications at various positions (N1, N3, C5, C6), leading to diverse biological activities. These modifications can influence the compound's interaction with target enzymes, affecting binding affinity, specificity, and inhibitory potency. Research into uracil derivatives has identified compounds active against various enzymes, including those involved in DNA repair, metabolism, and inflammatory pathways.
Focus on Uracil 20 as a Caspase-1 Inhibitor: Molecular Basis of Action.
This compound has been identified as a potent inhibitor of caspase-1, a key protease involved in the processing of pro-inflammatory cytokines like pro-IL-1β into their active forms. acs.orgstemcell.com Inhibiting caspase-1 offers a small molecule approach to modulating inflammatory responses. acs.org this compound was discovered through a rational drug design strategy aimed at developing topically administered caspase-1 inhibitors for inflammatory conditions such as acne. acs.org
The design of the uracil series, including this compound, was guided by a published caspase-1 pharmacophore model. acs.org This model incorporates a reactive warhead at the P1 position, crucial for achieving covalent reversible inhibition of the enzyme. acs.org Additionally, an aryl moiety at the P4 position was included to confer selectivity against apoptotic caspases, thus minimizing potential off-target effects related to programmed cell death pathways. acs.org This strategic incorporation of specific functional groups at defined positions on the uracil core is fundamental to the observed inhibitory activity and selectivity of this compound against caspase-1.
Inhibitor-Enzyme Binding Modes and Affinity Determinants.
The inhibitory activity of this compound against caspase-1 is attributed to its specific binding mode within the enzyme's active site. The design principles, based on the caspase-1 pharmacophore model, suggest that this compound interacts with key residues in the active site. The reactive warhead at P1 is designed to form a covalent, albeit reversible, bond with a nucleophilic residue in the active site, likely the catalytic cysteine residue characteristic of caspases. acs.orgacs.org This covalent interaction contributes significantly to the potency of the inhibitor.
This compound demonstrated potent inhibition of caspase-1 with an IC50 value of 38 nM in THP1 cell assays. acs.orgstemcell.com This high affinity is a direct result of the optimized interactions between the compound's structure and the enzyme's active site, guided by the rational design approach.
| Compound | Target Enzyme | IC50 (THP1 cells) | Proposed Binding Features |
| This compound | Caspase-1 | 38 nM | Reactive warhead (P1), Aryl moiety (P4) |
Design Principles for Novel Uracil-Based Inhibitors and Modulators.
The design of novel uracil-based inhibitors and modulators is heavily reliant on understanding the structure-activity relationships established for existing active compounds like this compound. Key design principles include:
Pharmacophore Modeling: Utilizing and refining pharmacophore models that describe the essential features required for interaction with the target protein, such as the caspase-1 model used for this compound. acs.org
Introduction of Reactive Warheads: Incorporating functional groups capable of forming reversible covalent bonds with catalytic residues, enhancing inhibitory potency. acs.org
Strategic Substitution for Selectivity: Modifying the uracil core with specific moieties at different positions (e.g., aryl groups at P4) to improve selectivity for the target enzyme over related proteins. acs.org
Exploration of Chemical Space: Synthesizing libraries of uracil derivatives with variations at positions N1, N3, C5, and C6 to explore the impact of different substituents on activity and other pharmacological properties. mdpi.com
Consideration of Physicochemical Properties: Designing compounds with appropriate solubility, stability, and permeability characteristics for the intended route of administration (e.g., topical). acs.org
Utilizing Ligand Tethering Strategies: Employing techniques where a uracil core is tethered to various binding elements to explore peripheral binding pockets and identify novel inhibitory mechanisms, as demonstrated in the development of Uracil DNA glycosylase inhibitors. nih.govresearchgate.net
Hybrid Design Approaches: Combining the uracil scaffold with other pharmacophores to create hybrid molecules with potentially enhanced or dual activities, such as uracil/thiouracil-based quinoline (B57606) scaffolds designed as topoisomerase inhibitors. nih.gov
These principles guide the synthesis and evaluation of new uracil derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Cellular and Subcellular Effects of Uracil Derivatives in Research Models.
Uracil derivatives exhibit diverse cellular and subcellular effects depending on their specific structure and target. While this compound is primarily studied for its role as a caspase-1 inhibitor in the context of inflammation, other uracil derivatives have shown effects on cell proliferation, apoptosis, and enzyme activity in various research models.
In the context of caspase-1 inhibition by this compound, the primary cellular effect is the reduction of active IL-1β production, thereby modulating inflammatory signaling pathways in cells like THP1 monocytes. acs.orgstemcell.com This inhibition of IL-1β maturation can impact downstream inflammatory responses mediated by this cytokine.
Other uracil derivatives have demonstrated effects in different cellular contexts. For instance, some uracil derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer cells, by affecting cell viability and inducing apoptosis. mdpi.comfapesp.brmdpi.comresearchgate.net These effects can involve the modulation of apoptotic markers and caspase activity, although the specific caspases involved may differ from caspase-1. mdpi.comnih.govnih.gov For example, a synthetic uracil analog, U-359, was found to induce apoptosis in breast cancer cells, increasing Caspase 9 activity. mdpi.com
Furthermore, uracil derivatives have been investigated for their effects on DNA repair enzymes like Uracil DNA glycosylase (UNG). nih.govresearchgate.net Inhibitors of UNG, which is involved in excising uracil bases from DNA, can impact DNA integrity and have potential applications in sensitizing cancer cells to chemotherapy. nih.govresearchgate.net
Studies on 6-substituted uracil derivatives have also explored their effects on cell proliferation, particularly in lung epithelial cells, suggesting potential regenerative activities. jppres.com These examples highlight the varied cellular and subcellular impacts of uracil derivatives beyond caspase-1 inhibition, underscoring the importance of the specific structural modifications on their biological activities.
| Compound/Class | Research Model | Observed Cellular/Subcellular Effects | Relevant Enzymes/Pathways |
| This compound | THP1 cells | Reduced active IL-1β production, Modulation of inflammatory signaling | Caspase-1 |
| U-359 (Uracil Analog) | MCF-7 breast cancer cells | Reduced cell viability, Apoptosis induction, Increased Caspase 9 activity | Caspase 9, Apoptotic pathways |
| Uracil derivatives | Various cancer cell lines | Antiproliferative activity, Apoptosis induction | Various, including enzymes involved in DNA synthesis/repair |
| Uracil derivatives | Immortalized lung epithelial cells | Stimulated cell proliferation | Pathways related to cell regeneration |
| Uracil derivatives | Various cell lines | Inhibition of Uracil DNA glycosylase | Uracil DNA glycosylase (UNG) |
Advanced Methodologies for Characterizing Uracil and Its Chemical Systems
Spectroscopic Techniques for Structural Elucidation of Uracil (B121893) and Derivatives
Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of uracil and its derivatives. These techniques provide information on bond vibrations, nuclear environments, and electronic transitions, aiding in the confirmation of synthesized compounds and the study of their behavior in different environments.
Vibrational Spectroscopy for Molecular Conformation Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for studying the molecular vibrations of uracil and its derivatives. These vibrations are characteristic of specific functional groups and molecular conformations. The carbonyl group vibrations, typically observed in the 1600-1750 cm⁻¹ region, are particularly important characteristic bands in the spectra of uracil and its derivatives, and their intensity can change due to hydrogen bond formation. researchgate.net Spectroscopic studies of uracil and its derivatives have been reported by many authors, motivated by their biological and pharmaceutical importance. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to assign vibrational modes and understand the relationship between structure and spectra in uracil and its substituted derivatives. researchgate.netnih.govnih.govacs.org Analysis of the effects of different substituents at the 5th position of the uracil ring on geometry, atomic charges, and vibrational wavenumbers has been performed using FT-IR and Raman spectra supported by B3LYP calculations. nih.gov
Nuclear Magnetic Resonance (NMR) for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the solution structure and dynamics of uracil and its derivatives. ¹H and ¹³C NMR are commonly used to identify and characterize these compounds. The chemical shifts of the ring nitrogen protons of uracil and substituted uracils, including pseudouridine (B1679824) and uridine (B1682114), have been determined using NMR. nih.govresearchgate.netoup.com These chemical shifts can provide insights into the conformation of these molecules in solution, such as suggesting atypical syn conformations in the context of RNA structure. nih.govoup.com NMR is also used to characterize organometallic complexes of uracil derivatives in solution, providing information on their coordination mode and structure. researchgate.net Two-dimensional (2D) NMR and molecular dynamics simulations have been employed to determine the three-dimensional (3D) structure of hairpin DNA containing uracil, establishing the conformation of the DNA stem and the stacking interactions within the loop. rcsb.orgrcsb.org
Mass Spectrometry for Precise Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive technique used for the precise determination of the molecular weight of uracil and its derivatives, aiding in their identification and purity assessment. It can also provide information about the fragmentation pathways of these molecules, which is useful for structural confirmation. Analysis of mass spectra of uracil and methyl-substituted uracils suggests that uracil exists mainly as different tautomers in the gas phase, with a major structure corresponding to the classical form (pyrimidine-2,4(1H,3H)-dione) and minor enolic forms. conicet.gov.ar Fragmentation pathways observed in MS can support the presence of different tautomers. conicet.gov.ar MS detection, particularly in multi-reaction monitoring (MRM) mode, is used for the analysis of nucleobases, nucleosides, and nucleotides. mdpi.com LC-MS/MS methods have been developed for the accurate and robust quantification of uracil and dihydrouracil (B119008) in biological samples like plasma. mdpi.com GC-MS has also been used for the detection and quantification of uracil in DNA after enzymatic cleavage and derivatization, offering high sensitivity. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures
X-ray crystallography is a primary technique for determining the three-dimensional structure of uracil and its derivatives in the solid state, providing atomic-resolution details of molecular arrangement and interactions, including hydrogen bonding and crystal packing. X-ray diffraction studies have been performed on uracil derivatives and their metal complexes to understand their coordination chemistry and crystal structures. researchgate.netconicet.gov.ar For example, X-ray structures of copper(II), zinc(II), and nickel(II) complexes with uracil and 5-halouracils have been determined, revealing different coordination geometries and hydrogen bonding networks. conicet.gov.ar X-ray crystallography has also been used to capture the structural basis of uracil recognition in biological complexes, such as archaeal DNA polymerases interacting with uracil-containing DNA. nih.govrcsb.org This provides insights into the specific interactions that allow proteins to recognize uracil and the conformational changes that occur upon binding. nih.govrcsb.org
Cryo-Electron Microscopy (Cryo-EM) is increasingly used to study the structure of large macromolecular complexes involving nucleic acids, including those containing uracil. While cryo-EM of small molecules like uracil itself is not typical, it is invaluable for resolving the structures of proteins and enzymes that interact with uracil-containing DNA or RNA, providing context for the role of uracil within these larger biological assemblies. Cryo-EM has been used to study the structural insights into enzyme reaction cycles involving DNA, which may contain uracil. plos.org It allows for the visualization of protein-DNA/RNA complexes and the identification of interactions between the macromolecules. plos.orgnih.gov Cryo-EM structures of DNA-free and DNA-bound enzymes provide insights into the conformational changes upon nucleic acid binding. oup.com The resolution revolution in cryo-EM has significantly increased the availability of structural data for biological macromolecules, including protein-DNA/RNA complexes. nih.gov
Analytical Approaches for Detection and Quantification in Research Samples
Accurate detection and quantification of uracil in various research samples are essential for studying its biological roles, metabolism, and incorporation into nucleic acids. A variety of analytical techniques are employed for this purpose, often requiring high sensitivity due to the low concentrations of uracil in some biological contexts. High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is a common method for quantifying uracil in biological fluids like urine and blood. mdpi.comgoogle.com HPLC-MS/MS methods offer high sensitivity and specificity for determining uracil content in DNA. bevital.no These methods often involve enzymatic digestion of DNA to release uracil, followed by derivatization and chromatographic separation before MS analysis. nih.govbevital.no Gas chromatography-mass spectrometry (GC-MS) is another sensitive method for detecting and quantifying uracil in DNA. nih.gov Real-time PCR techniques have also been developed to detect and quantify uracil content within specific genomic segments. oup.com The correct identification and quantification of uracil levels and location in DNA are essential to understand its biology, and very sensitive analytical methods are necessary for its detection and quantification, especially given its generally low levels in cellular DNA. worldscientific.com
Applications of Uracil and Its Derivatives in Advanced Scientific Research
Engineering of DNA and RNA Constructs Incorporating Uracil (B121893).
While DNA typically contains thymine (B56734) instead of uracil, the incorporation of uracil into DNA constructs is a deliberate strategy in various molecular biology techniques, particularly in DNA engineering and cloning. Uracil can appear in DNA through the misincorporation of deoxyuridine monophosphate (dUMP) or the deamination of cytosine. nih.govacs.org To counteract the presence of uracil in DNA, organisms have repair pathways involving uracil DNA glycosylase (UDG), which removes uracil from DNA. nih.govacs.org
Leveraging this natural repair mechanism, the Uracil DNA Glycosylase (UDG) excision technique is employed in DNA cloning and mutagenesis. This method involves incorporating deoxyuracil (dU) residues into PCR products or vectors. Treatment with UDG, often in combination with an endonuclease, creates abasic sites and nicks in the DNA backbone at the location of the incorporated uracil, facilitating strand separation and subsequent annealing of overlapping DNA fragments for seamless cloning. nih.gov This method allows for ligase-free directional cloning. nih.gov
Furthermore, uracil and its derivatives can be incorporated into synthetic nucleic acid analogs like Peptide Nucleic Acids (PNAs) to enhance their recognition of specific base pairs in RNA. researchgate.net This has implications for developing chemical probes and potential therapeutics targeting RNA structures. researchgate.net
Astrochemical and Prebiotic Chemistry Studies of Uracil Formation and Stability.
The presence and stability of uracil in extraterrestrial environments are subjects of significant interest in astrobiology and prebiotic chemistry, as they relate to the potential for the origins of life beyond Earth.
Radiolytic Stability of Uracil Under Extreme Conditions (e.g., 20 K).
Understanding the stability of uracil under the harsh conditions of space, including exposure to ionizing radiation and extremely low temperatures, is crucial for assessing its potential survival and detection. Studies have investigated the radiolytic destruction kinetics of uracil in ice mixtures at temperatures as low as 20 K, relevant to interstellar and Solar System environments like comets and cold planetary bodies. nasa.govresearchgate.netresearchgate.net
Experiments involving the irradiation of uracil and mixtures of uracil diluted in H₂O or CO₂ ice by protons have shown that uracil is destroyed faster in the presence of these ices compared to pure uracil samples. nasa.govresearchgate.net Destruction rates are also influenced by the composition of the ice, being faster in CO₂-dominated ices than in H₂O-dominated ones, and to a lesser extent, faster at 150 K compared to 20 K. nasa.govresearchgate.net Extrapolations of these laboratory results to astronomical timescales suggest that uracil could be preserved in ices on cold planetary bodies for millions of years. nasa.govresearchgate.net
| Sample Type | Temperature (K) | Destruction Rate (Relative) |
|---|---|---|
| Pure Uracil | 20 | Slower |
| Pure Uracil | 150 | Faster |
| Uracil in H₂O ice | 20 | Faster than pure uracil |
| Uracil in H₂O ice | 150 | Faster than 20 K in H₂O |
| Uracil in CO₂ ice | 20 | Faster than H₂O ice at 20 K |
| Uracil in CO₂ ice | 150 | Faster than 20 K in CO₂ ice |
Note: The relative destruction rates are based on the findings that destruction is faster in the presence of ices and generally increases with temperature and in CO₂-dominated ices compared to H₂O-dominated ones. nasa.govresearchgate.net
These studies highlight that the composition of the surrounding ice matrix significantly impacts uracil's radiolytic stability, and using data from pure samples can significantly overestimate its lifetime in extraterrestrial environments. nasa.govresearchgate.net
Extraterrestrial Detection and Implications for Origins of Life.
The detection of uracil in extraterrestrial samples provides compelling evidence for the presence of organic molecules, the building blocks of life, beyond Earth. Uracil has been unequivocally identified in meteorites, such as the Murchison meteorite, and its extraterrestrial origin has been supported by isotopic analysis. nih.govastrochemistry.org
More recently, uracil was detected in samples collected directly from the asteroid Ryugu by the Hayabusa2 spacecraft. popularmechanics.comsciencenews.org This detection is particularly significant because the samples were collected in space, minimizing the possibility of terrestrial contamination that could affect meteorite samples found on Earth. popularmechanics.comsciencenews.org The presence of uracil and other organic molecules in these pristine asteroid samples strengthens the theory that some of the necessary ingredients for life on Earth could have been delivered by extraterrestrial objects like meteorites and asteroids. popularmechanics.comsciencenews.orgskyandtelescope.org
The abiotic formation of uracil has been explored through various astrochemical processes. Laboratory experiments simulating conditions in interstellar or cometary ices have shown that UV photo-irradiation of pyrimidine (B1678525) in H₂O-rich ice mixtures can lead to the formation of uracil. nih.govastrochemistry.org Proposed chemical pathways for uracil formation under astrophysical conditions include reactions involving cyanoacetylene (B89716) and urea (B33335). nih.govastrochemistry.org Theoretical studies have also investigated the potential energy surface for the formation of protonated uracil from urea and other molecules in the interstellar medium, suggesting its potential formation on icy grain surfaces. researchgate.net
The relative abundance of abiotically produced uracil compared to thymine in extraterrestrial environments, as suggested by some studies, is consistent with the RNA world hypothesis, which posits that RNA played a central role in early life before the emergence of DNA. nih.govastrochemistry.orgresearchgate.net The ongoing search for and study of uracil and other prebiotic molecules in space continue to provide valuable insights into the potential for life's origins beyond our planet.
Future Directions and Emerging Research Avenues for Uracil Based Chemical Compounds
Development of Next-Generation Uracil (B121893) Analogues for Chemical Biology Tools.
The development of novel Uracil analogues is a key area in chemical biology, aiming to create tools for probing and manipulating biological processes. Uracil derivatives are considered "privileged structures" in drug discovery due to their diverse biological activities and synthetic accessibility nih.gov. Modifications to the Uracil structure, particularly at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring, are actively being explored to enhance bioactivity, selectivity, metabolic stability, and absorption, while reducing toxicity nih.gov.
Research is focused on creating Uracil analogues with improved pharmacological and pharmacokinetic properties nih.gov. For instance, studies on Uracil-2-propenal and its derivatives suggest potential as chemical biology tools, such as probes for studying nucleic acid-protein interactions, owing to the reactivity of the aldehyde group ontosight.ai. The ability of Uracil derivatives to form hydrogen bonds and other non-covalent interactions is crucial for their physicochemical and biological significance, influencing their self-organization and interactions with biomolecules rsc.org. This understanding is being leveraged in crystal engineering to design materials with desirable properties rsc.org.
Specific examples of Uracil derivatives being investigated include 5-fluorouracil (B62378) and 5-chlorouracil (B11105) derivatives, tegafur (B1684496) analogues, and various nucleoside analogues nih.gov. The goal is to develop more potent and specific Uracil analogues targeting various biological pathways nih.gov. Techniques like metabolic labeling of RNA using engineered enzymes that recognize modified uracil bases, such as 5-vinyluracil, are also being developed for cell-specific studies acs.org.
Elucidation of Novel Biological Roles for Uracil Beyond Canonical Nucleic Acid Functions.
While Uracil's primary role in RNA is well-defined, emerging research is revealing its involvement in biological processes beyond canonical nucleic acid functions. Uracil can arise in DNA through the deamination of cytosine, and its removal is crucial for maintaining genomic integrity nih.gov. Enzymes like uracil-DNA glycosylase (UDG) are vital for excising uracil from DNA nih.gov.
Studies are exploring the impact of Uracil in DNA on processes like replication. For example, archaeal family-D DNA polymerase is inhibited by the presence of uracil in DNA template strands, affecting DNA binding, polymerization rate, and proofreading activity oup.com. This suggests a role for Uracil as a signal or a factor influencing DNA processing enzymes oup.com.
Furthermore, modified nucleobases, including Uracil analogues, are being incorporated into xenobiotic nucleic acids (XNAs) to expand the genetic alphabet and create novel molecules with potential therapeutic applications and for engineering semi-synthetic biological organisms portlandpress.comnih.gov. These unnatural base pairs can function similarly to canonical bases in replication, transcription, and translation, potentially increasing the information content of genetic systems portlandpress.comnih.gov.
Integration of Computational and Experimental Approaches in Uracil Research.
The study of Uracil and its derivatives increasingly relies on the integration of computational and experimental techniques to gain a deeper understanding of their properties and behavior. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to study the structural, electronic, and thermodynamic properties of Uracil and its analogues mdpi.comrsc.orgacs.orgresearchgate.netacs.org.
Experimental techniques like NMR, UV-Vis, and FT-IR spectroscopy are employed to characterize Uracil derivatives and validate computational predictions mdpi.com. For instance, combined experimental and computational studies have characterized the molecular features and vibrational patterns of compounds like 5-hydroxymethyluracil (B14597) mdpi.com.
Computational studies are also crucial for understanding intermolecular interactions involving Uracil, such as hydrogen bonding and π-π stacking, which are critical for its behavior in biological systems and materials rsc.orgrsc.orgresearchgate.net. Free energy calculations and enhanced sampling techniques are used to explore the conformational space of Uracil dimers in solution and assess the impact on experimental properties like optical absorption rsc.org. The integration of these approaches allows for a more comprehensive understanding of Uracil-based compounds, from their molecular properties to their interactions in complex environments rsc.orgacs.orgresearchgate.net.
Exploration of Uracil in Materials Science and Nanotechnology.
Uracil's ability to self-organize through hydrogen bonding makes it an interesting building block for materials science and nanotechnology applications researchgate.netrsc.org. Research is exploring the use of Uracil in the creation of novel materials with tailored properties.
One promising application is the use of Uracil in the preparation of low-index nanostructured layers for optical coatings, such as antireflection coatings researchgate.net. Uracil has been shown to form suitable bump structures in a self-organized manner, which is attributed to its ability to form aggregates researchgate.net. These nanostructured Uracil layers can contribute to broadband and wide-angle antireflection performance researchgate.net.
The exploration of Uracil in materials science is part of a broader effort to utilize nucleobases and their derivatives in creating functional nanomaterials researchgate.net. Their ability to form specific interactions can be leveraged to build complex nanostructures with potential applications in various fields, including electronics, sensing, and drug delivery nih.govbiomedpharmajournal.orgbiojournals.usnano.gov. The integration of Uracil into polymer-based nanotechnology and its inclusion in molecular beacons and aptamers for targeted applications are also being investigated portlandpress.comnih.gov.
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying uracil misincorporation in mitochondrial DNA (mtDNA) in the context of folate-mediated one-carbon metabolism (FOCM) studies?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify uracil levels in mtDNA, as demonstrated in murine models . Ensure protocols include tissue-specific controls and validate measurements against nuclear DNA (nDNA) to account for compartmental variations. Experimental details should align with guidelines for reproducibility, such as documenting instrument calibration and sample preparation steps .
Q. How should researchers formulate hypothesis-driven questions to investigate Uracil 20's role in metabolic disorders?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example: "Does impaired Mtr expression in hepatic tissue increase mtDNA uracil levels by disrupting cytosolic dTMP synthesis?" This approach ensures alignment with FOCM mechanisms and clinical relevance .
Q. What criteria define a robust literature review strategy for this compound-related studies?
- Methodological Answer : Prioritize databases like PubMed and Web of Science for systematic searches, avoiding overreliance on Google Scholar due to reproducibility limitations . Use Boolean operators (e.g., "uracil AND mitochondrial DNA AND folate metabolism") and filter for studies reporting raw data on 5-methyl-THF levels or SHMT1 inhibition .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on uracil levels in nuclear vs. mitochondrial DNA under impaired FOCM conditions?
- Methodological Answer : Conduct meta-analyses using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies . For example, tissue-specific uracil incorporation rates (e.g., hepatic vs. lymphocyte DNA) may explain discrepancies, requiring stratified subgroup analyses . Validate findings via compartment-specific folate distribution assays .
Q. What experimental strategies address technical challenges in distinguishing cytosolic vs. mitochondrial folate pools in this compound studies?
- Methodological Answer : Employ subcellular fractionation coupled with isotopic tracing (e.g., ¹³C-labeled folates) to track folate distribution. Cross-reference results with whole-cell and mitochondrial-specific folate measurements, as compartmental ratios may mask cytosolic 5-methyl-THF accumulation . Integrate these with SHMT1 activity assays to link folate trapping to dTMP synthesis deficits .
Q. How should researchers design controlled experiments to isolate the effects of Mtr expression variations on uracil accumulation?
- Methodological Answer : Use Mtr+/− murine models under standardized dietary B12 conditions to control for confounding variables. Include wild-type controls and measure both mtDNA uracil (via LC-MS/MS) and cytosolic 5-methyl-THF levels. Replicate protocols across multiple labs to assess reproducibility, adhering to guidelines for experimental detail in publications .
Q. What statistical frameworks are optimal for analyzing time-dependent uracil incorporation in DNA replication studies?
- Methodological Answer : Apply mixed-effects models to account for intra-study variability (e.g., tissue sampling timepoints) and use survival analysis for replication-fork stalling events. Pair this with sensitivity analyses to test assumptions about uracil excision repair rates .
Methodological Guidance for Data Interpretation
Q. How can researchers differentiate between technical artifacts and biologically significant uracil incorporation in DNA?
- Methodological Answer : Implement negative controls (e.g., in vitro DNA samples treated with uracil-DNA glycosylase) to quantify baseline excision rates. Cross-validate findings using orthogonal methods, such as CRISPR-Cas9-edited cell lines with impaired dTMP synthesis pathways .
Q. What steps ensure ethical and reproducible data reporting in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
